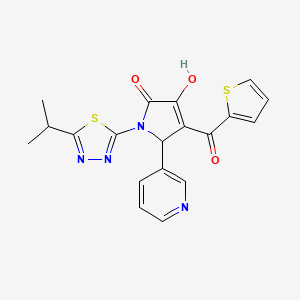![molecular formula C23H24FNO3 B4057736 N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4057736.png)
N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide
説明
N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a synthetic compound that belongs to the class of benzamides and has been found to have promising effects in a range of scientific research studies.
科学的研究の応用
Radioligand Development for PBR Imaging
Research has developed potent radioligands, such as [18F]FMDAA1106 and [18F]FEDAA1106, targeting peripheral benzodiazepine receptors (PBR), which play a crucial role in neurodegenerative and psychiatric disorders. These ligands have been synthesized and evaluated for their potential in imaging PBR density in the brain, utilizing positron emission tomography (PET) technology. This application is significant for diagnosing and researching neurodegenerative diseases and psychiatric conditions by non-invasively assessing PBR density changes in the brain (Zhang et al., 2003); (Fujimura et al., 2006).
Deuterium Substitution to Improve Radioligand Stability
Another study focused on designing a deuterium-substituted analogue, aiming to enhance the in vivo metabolic stability of a potent ligand for PBR. The modification intended to reduce the defluorination rate, thus improving the ligand's stability and specificity for PBR imaging in neuroscientific research. This advancement underscores the chemical manipulation techniques to optimize imaging agents for better diagnostic accuracy and research applications (Zhang et al., 2005).
Analyzing Peripheral Benzodiazepine Receptors in Neurodegeneration
Research utilizing radiolabelled analogues of DAA1106 for in vitro autoradiography on human post mortem brain slices from Alzheimer's disease patients has shown that these ligands can effectively label activated microglia and the up-regulated PBR/TSPO system. This finding is crucial for understanding the role of neuroinflammation in Alzheimer's disease and potentially other neurodegenerative conditions, highlighting the relevance of PBR ligands in studying disease mechanisms and developing therapeutic interventions (Gulyás et al., 2009).
Vascular Inflammation Imaging
In vivo mapping of vascular inflammation using the TSPO tracer 18F-FEDAA1106 presents a novel approach for non-invasively monitoring the inflammatory content of atherosclerotic plaques. This application is particularly relevant for cardiovascular research, offering insights into the mechanisms of vascular inflammation and providing a potential tool for evaluating the efficacy of anti-inflammatory treatments (Cuhlmann et al., 2014).
特性
IUPAC Name |
N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO3/c1-17(26)25(16-18-5-11-21(27-2)12-6-18)14-13-22(23-4-3-15-28-23)19-7-9-20(24)10-8-19/h3-12,15,22H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFFNDGBTFGJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(C1=CC=C(C=C1)F)C2=CC=CO2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)

![3-methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B4057688.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-methylphenyl)acetamide](/img/structure/B4057711.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)


![4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine](/img/structure/B4057727.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)